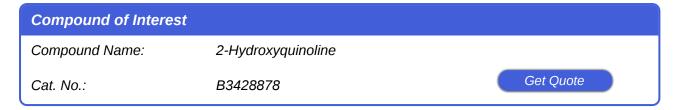


An In-depth Technical Guide to 2-Hydroxyquinoline: Structure, Properties, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyquinoline, a heterocyclic aromatic organic compound, is a molecule of significant interest in various scientific domains, including medicinal chemistry, agrochemical synthesis, and analytical chemistry. This technical guide provides a comprehensive overview of its structure, chemical properties, synthesis, and spectroscopic characterization. The document details its tautomeric nature, physicochemical parameters, and reactivity, offering valuable insights for researchers and professionals engaged in drug discovery and chemical synthesis.

Introduction

2-Hydroxyquinoline (CAS 59-31-4), also known as carbostyril or 2(1H)-quinolone, is a quinoline derivative with a hydroxyl group at the C2 position.[1] Its versatile chemical structure serves as a key building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and pesticides.[2][3] Recent studies have highlighted its potential as an anti-diabetic agent due to its inhibitory effects on enzymes like alphaglucosidase and alpha-amylase.[3] This guide aims to provide a detailed technical resource on the fundamental aspects of **2-hydroxyquinoline**.

Molecular Structure and Tautomerism



2-Hydroxyquinoline exists as a dynamic equilibrium between two tautomeric forms: the enol (lactim) form, **2-hydroxyquinoline**, and the keto (lactam) form, **2(1H)**-quinolone.[1] This tautomerism is a crucial aspect of its chemistry, influencing its reactivity and biological activity. The equilibrium between these two forms can be influenced by factors such as solvent polarity and pH. In the solid state and in non-polar solvents, the lactam form is generally predominant.

Figure 1: Tautomeric equilibrium of 2-hydroxyquinoline.

Physicochemical Properties

A summary of the key physicochemical properties of **2-hydroxyquinoline** is presented in the tables below. This data is essential for understanding its behavior in different chemical and biological systems.

Table 1: General Properties

Property	Value	Reference
Molecular Formula	C ₉ H ₇ NO	[1]
Molecular Weight	145.16 g/mol	[1]
CAS Number	59-31-4	[1]
Appearance	Light yellow crystalline solid	[1]
Melting Point	198-199 °C	

Table 2: Solubility Data

Solvent	Solubility	Reference
Water	2.45 mg/mL (predicted)	[4]
Water	Slightly soluble (1 g/950mL)	
Alcohol	Soluble	
Diethyl Ether	Soluble	
Dilute HCl	Soluble	



Table 3: Acidity and Basicity

Property	Value	Reference
pKa (Strongest Acidic)	13.95 (predicted)	[4]
pKa (Strongest Basic)	-2.2 (predicted)	[4]

Synthesis of 2-Hydroxyquinoline

One common method for the synthesis of substituted **2-hydroxyquinoline**s is the reaction of 2-aminobenzophenones with N,N-dimethylacetamide (DMA) in the presence of a strong base like potassium hydroxide.[5]

Experimental Protocol: Synthesis from 2-Aminobenzophenone

This protocol describes a general procedure for the synthesis of **2-hydroxyquinoline** derivatives.

Materials:

- 2-Aminobenzophenone
- N,N-Dimethylacetamide (DMA)
- Potassium Hydroxide (powdered, freshly melted)
- Ethanol
- Water
- Hexane
- Ether

Procedure:

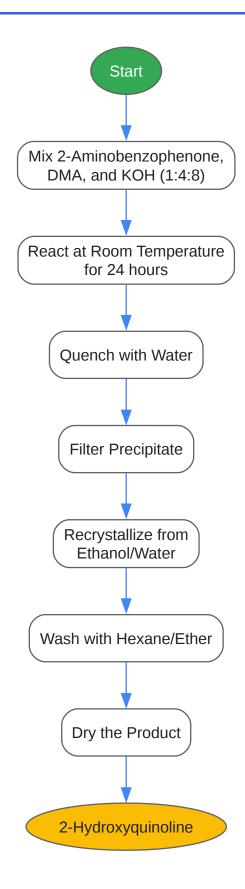






- In a tightly closed conic flask, mix 2-aminobenzophenone, an excess of DMA, and powdered, freshly melted potassium hydroxide in a molar ratio of 1:4:8.[5]
- Allow the reaction mixture to stand at room temperature for approximately 24 hours.[5]
- Add approximately 150 cm³ of water to the reaction mixture.
- Filter the resulting precipitate.
- Recrystallize the crude product from ethanol or an ethanol-water mixture (2:1).
- Wash the separated crystals with a hexane-ether mixture (1:1).[5]
- Dry the purified crystals. The anticipated yield is typically in the range of 40-60%.[5]





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Figure 2: General workflow for the synthesis of **2-hydroxyquinoline**.



Chemical Reactivity

The reactivity of **2-hydroxyquinoline** is characterized by the interplay of its two tautomeric forms and the presence of both nucleophilic and electrophilic centers.

- Nucleophilic Character: The nitrogen atom in the quinoline ring and the oxygen of the hydroxyl group (in the enol form) can act as nucleophiles. The aromatic rings can also undergo electrophilic substitution, although the reactivity is influenced by the electrondonating or -withdrawing nature of the substituents.
- Electrophilic Character: The carbonyl carbon in the lactam form is susceptible to nucleophilic attack.

Reactions can be directed to either the nitrogen or the oxygen atom, depending on the reaction conditions and the nature of the electrophile. This differential reactivity allows for the synthesis of a wide range of N- and O-substituted derivatives.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-hydroxyquinoline**.

Table 4: Spectroscopic Data Summary



Technique	Key Features and Wavelengths/Shifts	Reference
UV-Vis Spectroscopy	Isosbestic point at 289 nm (in studies with quinoline). Absorption maxima are pH-dependent due to tautomerism and protonation states.	[6]
Infrared (IR) Spectroscopy	Characteristic peaks for N-H stretching (lactam), O-H stretching (lactim), C=O stretching (lactam), and C=C/C=N stretching of the aromatic rings.	[1]
¹ H NMR Spectroscopy	Chemical shifts are dependent on the tautomeric form. Aromatic protons typically appear in the range of 6.0-8.0 ppm. The N-H proton of the lactam form is also observable.	[7][8]
¹³ C NMR Spectroscopy	The carbonyl carbon of the lactam form gives a characteristic signal in the downfield region. Aromatic carbons resonate in the typical range for quinoline derivatives.	[9][10]

Applications in Drug Development and Research

2-Hydroxyquinoline serves as a versatile scaffold in medicinal chemistry. Its derivatives have been investigated for a range of biological activities, including:

 Anticancer Activity: Platinum(IV) complexes of 2-hydroxyquinoline derivatives have shown promise as photoactivated anticancer agents.



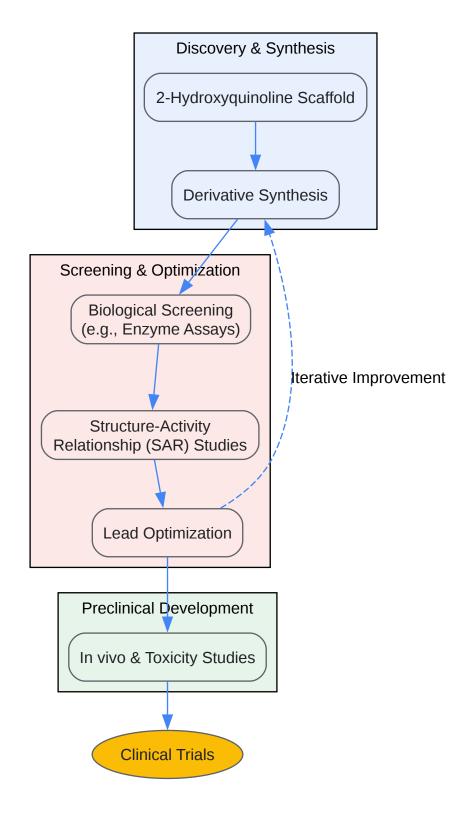




- Anti-diabetic Potential: It has been identified as an inhibitor of α -glucosidase and α -amylase, suggesting its potential in the management of diabetes.[3]
- Enzyme Inhibition: It is a specific inhibitor of paraoxonase 1 (PON1).

The ability to modify the core structure of **2-hydroxyquinoline** at various positions allows for the fine-tuning of its pharmacological properties, making it an attractive starting point for the development of new therapeutic agents.





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Figure 3: Role of 2-hydroxyquinoline in a typical drug development workflow.

Conclusion



2-Hydroxyquinoline is a molecule with a rich chemical profile and significant potential in various fields of research and development. Its tautomeric nature, coupled with its versatile reactivity, makes it a valuable synthon for the creation of novel compounds with diverse biological activities. The data and protocols presented in this guide offer a solid foundation for researchers and scientists working with this important heterocyclic compound.

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